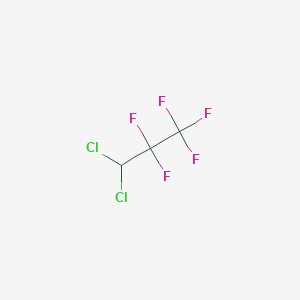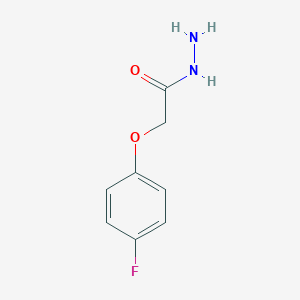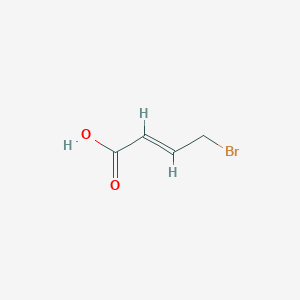![molecular formula C16H8N4O2 B156311 1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione CAS No. 115660-68-9](/img/structure/B156311.png)
1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione is a complex heterocyclic compound that features a unique structure composed of fused pyrazine and indazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione typically involves the cascade cyclization of indazole aldehydes with propargylic amines. This method is efficient and can be performed under catalyst- and additive-free conditions, making it environmentally friendly . The reaction conditions are mild, and the methodology features a wide substrate scope and high atom economy .
Industrial Production Methods
The use of catalyst- and additive-free conditions, as well as the high atom economy, make this compound suitable for scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione involves its interaction with specific molecular targets and pathways. The compound’s antifungal activity, for example, is likely due to its ability to disrupt fungal cell membranes or interfere with essential fungal enzymes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-b]indazoles: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature fused nitrogen-containing rings and have shown potential as kinase inhibitors.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound has a similar fused ring structure and has been studied for its electronic properties.
Uniqueness
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione is unique due to its specific ring fusion and the presence of both pyrazine and indazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
IUPAC Name |
1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-13-9-5-1-3-7-11(9)17-19(13)16(22)14-10-6-2-4-8-12(10)18-20(14)15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQMVNKFGLLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=O)N4C(=C5C=CC=CC5=N4)C(=O)N3N=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














